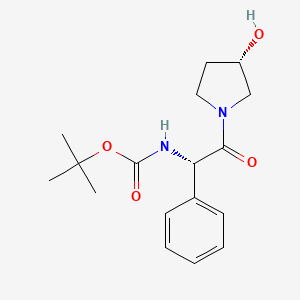

t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is a compound that is used in the synthesis of various organic compounds. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butanesulfinamide in the formation of N-heterocycles via sulfinimines . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butyl group, which is known for its unique reactivity pattern due to its crowded nature . The tert-butyl carbamate becomes protonated during reactions, leading to the formation of a carbamic acid .Chemical Reactions Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles .Physical And Chemical Properties Analysis

The compound is a white to pale yellow or pale pink crystalline powder. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . It has a melting point of 105-110°C .科学研究应用

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

- t-Butyl carbamate serves as a valuable reagent in the synthesis of N-Boc-protected anilines. The tert-butyl group (t-Bu) plays a crucial role in this process, enabling the selective protection of amino groups. Palladium-catalyzed reactions allow for efficient and regioselective functionalization of aromatic amines, making it a powerful tool in organic synthesis .

Tetrasubstituted Pyrrole Synthesis

- Researchers have employed t-Butyl carbamate in the preparation of tetrasubstituted pyrroles. These heterocyclic compounds are essential in medicinal chemistry, as they exhibit diverse biological activities. By introducing ester or ketone groups at the C-3 position of pyrroles, scientists can fine-tune their properties for specific applications .

Crowded tert-Butyl Group Reactivity

- The unique reactivity pattern elicited by the crowded tert-butyl group is a fascinating area of study. Researchers have explored its use in chemical transformations, biosynthetic pathways, and biodegradation processes. Understanding how this simple hydrocarbon moiety influences reactions provides insights into molecular design and reactivity .

Solubility Studies

- t-Butyl carbamate exhibits solubility in various solvents, including methylene chloride, chloroform, and alcohols. Investigating its solubility behavior is essential for optimizing reaction conditions and designing efficient synthetic protocols .

Chiral Synthesis

作用机制

Target of Action

The primary target of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate, also known as a tert-butyl carbamate or N-Boc derivative, is typically an amine group in organic compounds . The compound acts as a protecting group for the amine, preventing it from reacting during certain chemical transformations .

Mode of Action

The compound interacts with its targets through a process known as Boc protection. In this process, the N-Boc derivative forms a carbamate linkage with the amine group, effectively protecting it from further reactions . This protection can be removed when necessary through a process known as deprotection .

Biochemical Pathways

The use of N-Boc derivatives like t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is common in the synthesis of complex organic compounds, including pharmaceuticals . The protection and deprotection of amines play a crucial role in the synthesis of these compounds, affecting various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate are largely dependent on the specific compound it is protecting. The compound itself is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is the successful protection of amine groups during chemical transformations . This allows for the synthesis of complex organic compounds without unwanted side reactions. The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Action Environment

The action, efficacy, and stability of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s deprotection process can be carried out under solvent-free conditions using near-stoichiometric amounts of hydrogen chloride gas . This method shows high tolerance towards acid-sensitive functional groups and provides an efficient, scalable, and sustainable method for the deprotection of the N-Boc group .

属性

IUPAC Name |

tert-butyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22)/t13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMHJZJTYWEJEL-KBPBESRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N2CC[C@@H](C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)

![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)